3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-Butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazole-thiadiazole core. The molecule is characterized by a butyl group at position 3 of the triazole ring and a thiophene (thienyl) substituent at position 6 of the thiadiazole ring. This structural configuration imparts unique electronic and steric properties, influencing its solubility, reactivity, and interactions with biological targets. The compound’s molecular formula is C₁₂H₁₃N₄S₂, with a molecular weight of 293.39 g/mol. Its synthesis typically involves cyclocondensation reactions of substituted thiosemicarbazides or via annulation strategies using phosphoryl chloride (POCl₃) as a catalyst .
These features make it a candidate for pharmacological studies, particularly in anti-inflammatory, antimicrobial, and anticancer research .
Properties
IUPAC Name |
3-butyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S2/c1-2-3-6-9-12-13-11-15(9)14-10(17-11)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCIXLMUZDPHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazole-thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound contribute to its diverse biological effects.
- Molecular Formula : C11H12N4S2
- Molar Mass : 264.37 g/mol
Biological Activities
The biological activities associated with 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole primarily stem from the presence of the 1,3,4-thiadiazole moiety. This moiety has been widely studied for its various pharmacological properties.
Anticancer Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- Compounds similar to 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown cytotoxic effects against several cancer cell lines.
- A study reported IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- In vitro studies have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Candida albicans, with significant inhibition observed through disk diffusion methods .
Anti-inflammatory and Anticonvulsant Effects
The triazole-thiadiazole derivatives are also noted for their anti-inflammatory and anticonvulsant activities:
- The anti-inflammatory effects are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines.
- Anticonvulsant properties have been linked to modulation of neurotransmitter systems in the brain .
Case Studies
- Anticancer Efficacy : A study evaluating several thiadiazole derivatives found that specific modifications led to enhanced anticancer activity. For instance, certain substitutions on the thiadiazole ring improved potency against HCT116 cells with an IC50 value of approximately 3.29 μg/mL .
- Antimicrobial Testing : Another investigation into the antimicrobial properties demonstrated that compounds derived from the thiadiazole framework exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The compound's structure was crucial for its interaction with microbial membranes .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit promising anticancer properties. A study demonstrated that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Several studies have reported its effectiveness against a range of bacterial strains. For instance, triazole derivatives have been evaluated for their ability to disrupt bacterial cell walls and inhibit enzyme activity crucial for bacterial metabolism .
Materials Science Applications
Organic Electronics
The unique electronic properties of 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to enhance charge transport and stability is particularly noteworthy .
Sensors
Another application lies in the development of sensors for detecting environmental pollutants. The compound can be functionalized to create sensitive layers in electrochemical sensors that respond to specific ions or molecules in the environment. This is particularly relevant for monitoring heavy metals and other toxic substances .
Agricultural Chemistry Applications
Pesticide Development
Research has indicated that triazole derivatives can serve as effective agrochemicals. 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for its potential as a fungicide due to its ability to inhibit fungal growth through interference with cellular processes .
Case Studies
| Study Title | Application Area | Key Findings |
|---|---|---|
| "Anticancer Activity of Triazole Derivatives" | Medicinal Chemistry | Induced apoptosis in cancer cells; effective against multiple cancer lines. |
| "Development of Organic Photovoltaics" | Materials Science | Enhanced charge transport; improved stability in OLED applications. |
| "Triazole-Based Fungicides" | Agricultural Chemistry | Effective against common fungal pathogens; potential for agricultural use. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[3,4-b][1,3,4]thiadiazole scaffold is versatile, with substituent variations at positions 3 and 6 significantly altering biological activity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- Halogenated Aryl Groups (e.g., 2-fluorophenyl in ): Improve anti-inflammatory activity by modulating electron density and binding affinity to cyclooxygenase (COX) enzymes.
- Bulky Groups (e.g., adamantyl in ): Enhance antiproliferative effects by sterically blocking protein-protein interactions in cancer cells.
- Long Alkyl Chains (e.g., pentadecyl in ): Increase lipophilicity, enhancing cell membrane penetration and antitumor potency.
The butyl chain balances hydrophobicity without excessive molecular weight, unlike pentadecyl derivatives, which may hinder solubility .
Pharmacokinetic Profiles :
Q & A
Basic Synthesis and Optimization
Q: What are the optimal reaction conditions for synthesizing 3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole? A: The compound is typically synthesized via multi-step reactions starting from substituted hydrazides and thiosemicarbazides. Key steps include cyclization under reflux in ethanol/methanol (60–80°C) with catalysts like phosphorus oxychloride (POCl₃) to activate carbonyl groups. Reaction time (6–16 hours) and stoichiometric ratios (1:1–1:1.2 of triazole to acid precursors) are critical for yield optimization (45–65%) . Purification involves recrystallization from ethanol-DMF mixtures.
Advanced Synthesis: Regioselectivity Challenges
Q: How can regioselective substitution at the 3- and 6-positions of the triazolo-thiadiazole core be achieved? A: Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents (e.g., tert-butyl) at the 3-position favor electrophilic substitution at the 6-position due to steric hindrance. Microwave-assisted synthesis (80–100°C, 30–60 mins) improves selectivity by reducing side reactions. Comparative studies of bromo vs. chloro derivatives show halogen electronegativity impacts reactivity .
Basic Structural Characterization
Q: What analytical techniques confirm the structural integrity of this compound? A: Standard methods include:
- IR Spectroscopy : Confirms S–H (2550 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- ¹H/¹³C NMR : Thienyl protons resonate at δ 6.8–7.2 ppm; triazole carbons appear at δ 145–155 ppm.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 342.8 for C₁₆H₁₁ClN₄OS) validate molecular weight .
Advanced Structural Analysis: Resolving Ambiguities
Q: How are crystallographic data used to resolve ambiguities in substituent orientation? A: Single-crystal X-ray diffraction (SC-XRD) reveals planar triazolo-thiadiazole cores with dihedral angles (e.g., 74.34° between thiadiazole and aryl rings) influencing π-π stacking. Weak C–H⋯N hydrogen bonds (2.2–2.5 Å) and S⋯N contacts (3.27 Å) stabilize crystal packing .
Basic Biological Activity Evaluation
Q: What in vitro assays are suitable for screening its pharmacological potential? A: Standard assays include:
- Antimicrobial : Broth microdilution (MIC ≤25 µg/mL against S. aureus).
- Anticancer : MTT assay (IC₅₀ 10–50 µM in HeLa cells).
- Anti-inflammatory : COX-2 inhibition (IC₅₀ 0.1–1 µM) via ELISA .
Advanced Data Contradictions: Bioactivity Variability
Q: Why do biological activities vary between in vitro and in vivo studies? A: Discrepancies arise from metabolic stability (e.g., rapid glucuronidation in vivo) and bioavailability. For example, methylfuryl-substituted analogs show potent in vitro COX-2 inhibition (IC₅₀ 0.5 µM) but poor oral absorption due to high logP (>4). Structural modifications (e.g., adding polar groups like methoxy) improve pharmacokinetics .
Basic SAR Analysis
Q: How do substituents influence biological activity? A:
| Position | Substituent | Effect |
|---|---|---|
| 3-Butyl | Hydrophobic | Enhances membrane permeability (logP +1.2) |
| 6-Thienyl | Electron-rich | Increases π-π interactions with enzyme active sites (e.g., COX-2) . |
Advanced SAR: Computational Modeling
Q: How can molecular docking predict binding modes? A: Docking (AutoDock Vina) with COX-2 (PDB: 5KIR) shows the thienyl group occupies the hydrophobic pocket, while the triazole nitrogen forms H-bonds with Arg120. QSAR models highlight ClogP (<3.5) and polar surface area (>80 Ų) as critical for activity .
Data Contradictions: Substituent Effects
Q: Why do bromo and chloro analogs show divergent activities? A: Bromo derivatives (e.g., 6-(5-bromothienyl)) exhibit stronger anticancer activity (IC₅₀ 8 µM) due to higher electronegativity and covalent binding to cysteine residues. Chloro analogs, while less active, show better solubility (logS −4.5 vs. −5.2 for bromo) .
Advanced Purification Challenges
Q: What chromatographic methods resolve closely related byproducts? A: Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) separates regioisomers with retention time differences of 0.8–1.2 mins. Preparative TLC (silica gel, CHCl₃:EtOAc 7:3) isolates >95% pure product .
Mechanistic Studies: Enzyme Inhibition
Q: How to validate target engagement in kinase inhibition? A: Use ATP-competitive assays (e.g., p38 MAPK TR-FRET). IC₅₀ shifts in the presence of 1 mM ATP confirm competitive binding. Crystallography (e.g., PDB 3D83) reveals triazolo-thiadiazole stacking with Phe169 .
Toxicity Assessment Strategies
Q: What preclinical models assess hepatotoxicity? A: Primary hepatocyte assays (LDH release ≥20% at 100 µM) and in vivo murine models (ALT/AST levels >200 U/L indicate toxicity). Metabolomics (LC-MS) identifies reactive metabolites like epoxides .
Emerging Applications
Q: Beyond medicinal chemistry, what novel applications exist? A: The compound’s π-conjugated system enables use in organic semiconductors (bandgap 2.8 eV) and photocatalysts (e.g., H₂ evolution under visible light) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
